

## Introduction to Inavolisib and Its Clinical Significance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

**Inavolisib** (GDC-0077) is a **highly selective PI3K $\alpha$  inhibitor and degrader** recently approved for the treatment of adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer in combination with palbociclib and fulvestrant [1] [2]. This targeted therapy addresses a critical unmet need in breast cancer treatment, as PIK3CA mutations occur in approximately 30-40% of HR-positive breast cancers and are associated with endocrine therapy resistance and poor prognosis [3] [4]. Unlike earlier PI3K inhibitors, **inavolisib** demonstrates >300-fold selectivity for PI3K $\alpha$  over other PI3K isoforms ( $\beta$ ,  $\delta$ ,  $\gamma$ ) and uniquely promotes degradation of mutant p110 $\alpha$  protein, potentially minimizing toxicity while enhancing antitumor efficacy [5] [4].

## Mechanism of Action and Pharmacological Profile

### Dual Mechanism of Action

**Inavolisib** exerts its therapeutic effects through two complementary mechanisms:

- **Selective Inhibition:** **Inavolisib** competitively inhibits ATP binding to the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ , with particular potency against common oncogenic mutants (H1047R, E542K, E545K) [4]. Structural analyses reveal that its pyridine-pyrimidine backbone embeds deeply into the ATP-binding pocket, while the difluoromethyl oxazoline group forms hydrogen bonds with Val828 in the hinge region, enhancing binding stability [4].
- **Targeted Degradation:** The binding of **inavolisib** to mutant p110 $\alpha$  stabilizes an open kinase domain conformation, exposing lysine residues (Lys495, Lys802) for ubiquitination by E3 ubiquitin ligases

(e.g., NEDD4L), leading to proteasomal degradation [4]. Preclinical models demonstrate approximately 80-90% reduction in mutant p110 $\alpha$  protein levels within 24 hours, with minimal effect on wild-type p110 $\alpha$  (15-25% reduction) [4].

## Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of *Inavolisib*

| Parameter             | Value                    | Details                                        |
|-----------------------|--------------------------|------------------------------------------------|
| Bioavailability       | 76%                      | Absolute oral bioavailability                  |
| Tmax                  | 3 hours                  | Time to maximum concentration at steady-state  |
| AUC                   | 1010 h·ng/mL             | Area under the curve at steady-state           |
| Cmax                  | 69 ng/mL                 | Maximum concentration at steady-state          |
| Protein Binding       | 37%                      | Plasma protein binding                         |
| Apparent Vd           | 155 L                    | Volume of distribution                         |
| Elimination Half-life | 15 hours                 | Terminal elimination half-life                 |
| Clearance             | 8.8 L/h                  | Total clearance                                |
| Route of Elimination  | Urine (49%), Feces (48%) | 40% as unchanged parent in urine, 11% in feces |
| Metabolism            | Primarily hydrolysis     | Minimal CYP3A involvement                      |

This pharmacokinetic profile supports once-daily dosing and demonstrates favorable absorption and elimination characteristics [2].

## Clinical Monitoring Protocols

## Hyperglycemia Monitoring and Management

Hyperglycemia is the most frequently reported adverse reaction to **inavolisib**, occurring in 85% of patients in clinical trials, with Grade 3-4 events in approximately 12.6% [1].

Table 2: Hyperglycemia Monitoring Protocol

| Timeline              | Monitoring Frequency | Parameters      | Management Actions                                |
|-----------------------|----------------------|-----------------|---------------------------------------------------|
| Pretreatment          | Baseline             | FPG/FBG, HbA1c  | Optimize fasting glucose before initiation        |
| Week 1 (Days 1-7)     | Every 3 days         | Fasting glucose | Patient self-monitoring recommended               |
| Weeks 2-4 (Days 8-28) | Weekly               | Fasting glucose | Initiate metformin if indicated (46% of patients) |
| Weeks 5-12            | Every 2 weeks        | Fasting glucose | Consider insulin if uncontrolled (7% of patients) |
| Week 13 onward        | Every 4 weeks        | Fasting glucose | Continue antihyperglycemic therapy as needed      |
| Throughout treatment  | Every 3 months       | HbA1c           | Monitor long-term control                         |

In the INAVO120 trial, hyperglycemia management resulted in **96% of patients** (52/54) with elevated fasting glucose (>160 mg/dL) achieving at least one grade level improvement, with a median time to improvement of 8 days (range: 2-43 days) [1]. The median time to first onset of hyperglycemia was 7 days (range: 2-955 days) [1].

## Adverse Reaction Monitoring and Dose Modification

Table 3: Adverse Reaction Management and Dose Modifications

| Adverse Reaction | Incidence (All Grades) | Grade ≥3 Incidence | Median Time to Onset | Management                     | Dose Modification                                         |
|------------------|------------------------|--------------------|----------------------|--------------------------------|-----------------------------------------------------------|
| Hyperglycemia    | 85%                    | 12.6%              | 7 days               | Metformin (46%), insulin (7%)  | Interruption: 28%, Reduction: 2.5%, Discontinuation: 1.2% |
| Stomatitis       | 51%                    | 6%                 | 13 days              | Corticosteroid mouthwash (38%) | Interruption: 10%, Reduction: 3.7%, Discontinuation: 0.6% |
| Diarrhea         | 48%                    | 3.7%               | 15 days              | Loperamide (28%)               | Interruption: 7%, Reduction: 1.2%, Discontinuation: 0%    |
| Rash             | 20%                    | Not specified      | 29 days              | Topical hydrocortisone         | Interruption: 1.2%, Reduction: 0.6%, Discontinuation: 0%  |
| Neutropenia      | >20%                   | Not specified      | Not specified        | Monitor CBC                    | per palbociclib guidelines                                |

The overall permanent discontinuation rate of **inavolisib** due to adverse reactions was 6% in the INAVO120 trial, indicating generally manageable toxicity [1].

## Experimental Protocols for Mechanistic Studies

### In Vitro Assessment of p110 $\alpha$ Degradation

**Purpose:** To evaluate the degradation efficiency of mutant p110 $\alpha$  protein by **inavolisib**.

**Materials:**

- PIK3CA-mutant and wild-type cell lines (e.g., MCF-7, T47D)

- **Inavolisib** stock solution (10 mM in DMSO)
- Proteasome inhibitor (MG132, 10  $\mu$ M)
- Western blot reagents: antibodies against p110 $\alpha$ , p-AKT (Ser473), AKT, GAPDH

#### Methodology:

- Seed cells in 6-well plates at  $2 \times 10^5$  cells/well and culture for 24 hours
- Treat with **inavolisib** at concentrations ranging from 0.1 nM to 100 nM for 24 hours
- For proteasome inhibition experiments, pre-treat with MG132 for 2 hours before **inavolisib** addition
- Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors
- Perform Western blot analysis with 20-30  $\mu$ g protein per lane
- Quantify band intensity using densitometry software

**Expected Results:** Concentration-dependent degradation of mutant p110 $\alpha$  (80-90% at 24 hours) with minimal wild-type degradation, suppressed by MG132 pre-treatment [4].

## Pathway Inhibition Assessment

**Purpose:** To evaluate PI3K pathway inhibition by monitoring phosphorylation status of downstream effectors.

#### Methodology:

- Treat PIK3CA-mutant cells with **inavolisib** (IC50 concentration) for 0, 2, 6, 12, 24, 48, and 72 hours
- Perform Western blot for p-AKT (Ser473), p-S6 (Ser240/244), and p-4E-BP1 (Thr37/46)
- Assess pathway reactivation by washing out **inavolisib** after 24 hours and monitoring recovery at 24-hour intervals

**Expected Results:** Sustained suppression of p-AKT and downstream signaling for >72 hours after single treatment, demonstrating durable pathway inhibition [4].

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

*Diagram 1: PI3K/AKT/mTOR Signaling Pathway and **Inavolisib** Mechanism.* This diagram illustrates how **inavolisib** selectively inhibits mutant PI3Kα activity and induces its degradation, disrupting abnormal signaling in PIK3CA-mutated cancer cells. The mechanism demonstrates dual action: competitive ATP binding to inhibit kinase activity and induction of ubiquitin-mediated proteasomal degradation specifically of mutant p110α [4].



[Click to download full resolution via product page](#)

*Diagram 2: Clinical Monitoring Workflow for **Inavolisib** Therapy.* This workflow outlines the comprehensive monitoring protocol from patient selection through ongoing management, emphasizing the critical importance of PIK3CA mutation testing and structured hyperglycemia monitoring based on clinical trial evidence [1] [6].

## Biomarker Assessment and Patient Selection

Proper patient selection is critical for **inavolisib** therapy efficacy. The following biomarkers should be assessed:

- **PIK3CA Mutation Status:** Detect using FDA-approved tests on tumor tissue or circulating tumor DNA. Key mutations include H1047R/Y/L, E542K, E545K/D/G/A, Q546K/R/E/L, N345K, C420R, G1049R, R88Q, and M1043I [7].
- **HR and HER2 Status:** Confirm HR-positive (estrogen and/or progesterone receptor positive) and HER2-negative status per ASCO/CAP guidelines.
- **Endocrine Resistance:** Document disease progression during or within 12 months of completing adjuvant endocrine therapy.

Phase I/Ib data demonstrated promising efficacy with objective response rates of 52.0% and 40.0% in letrozole and fulvestrant combinations, respectively, and median progression-free survival of 23.3 and 35.0 months [7]. The phase III INAVO120 trial showed significant improvement in progression-free survival (15.0 months vs. 7.3 months; HR=0.43) and a positive trend in overall survival (stratified HR=0.64) [3].

## Conclusion

**Inavolisib** represents a significant advancement in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer through its unique dual mechanism of selective PI3K $\alpha$  inhibition and mutant-specific degradation. The comprehensive monitoring protocols outlined herein, particularly for hyperglycemia management, are essential for optimizing therapeutic outcomes while minimizing toxicity. The 6% permanent discontinuation rate due to adverse reactions in the INAVO120 trial demonstrates the manageability of side effects with appropriate monitoring [1]. Ongoing clinical trials (INAVO121, INAVO122, INAVO123) continue to explore expanded applications of **inavolisib** in breast cancer and potentially other PIK3CA-mutated solid tumors [3].

## References

1. Management and Monitoring of Select Adverse Reactions ... [itovebi-hcp.com]
2. Inavolisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Roche's Itovebi demonstrated statistically significant and ... [roche.com]

4. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
5. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Oncology Drug Reference Sheet: Inavolisib [ons.org]
7. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Introduction to Inavolisib and Its Clinical Significance]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528759#monitoring-protocols-for-inavolisib-therapy]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com